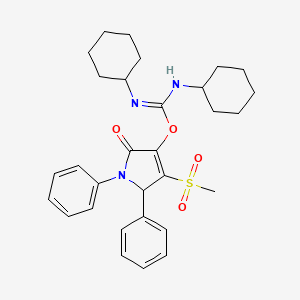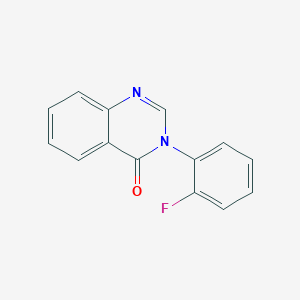![molecular formula C29H15NO9 B15009910 4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid](/img/structure/B15009910.png)
4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-{2-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound contains multiple functional groups, including benzofuran and isoindoline-1,3-dione units, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid typically involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid involves binding to specific molecular targets, such as metal ions, and forming stable complexes. This binding can influence various biochemical pathways, including enzyme activity, protein folding, and gene regulation .
Comparison with Similar Compounds
Similar Compounds
2,2’-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid: Known for its ability to bind metal ions and form stable complexes.
1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate: Shares structural similarities with the target compound.
Uniqueness
4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid is unique due to its combination of benzofuran and isoindoline-1,3-dione units, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H15NO9 |
|---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
4-[2-[2-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-1,3-dioxoisoindol-5-yl]oxybenzoic acid |
InChI |
InChI=1S/C29H15NO9/c31-25-19-11-9-17(37-16-7-5-15(6-8-16)27(33)34)13-21(19)26(32)30(25)23-3-1-2-4-24(23)38-18-10-12-20-22(14-18)29(36)39-28(20)35/h1-14H,(H,33,34) |
InChI Key |
DGELMJOPZGVRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)C(=O)O)OC5=CC6=C(C=C5)C(=O)OC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009837.png)
![1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B15009849.png)
![5-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15009854.png)
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15009872.png)
![1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene](/img/structure/B15009876.png)
![(5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15009887.png)

![4-benzyl-3-[(2,5-dichlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B15009898.png)


![4-[(2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15009918.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B15009919.png)
![2-(4-amino-3,5-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15009927.png)
![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 2-bromobenzoate](/img/structure/B15009930.png)
